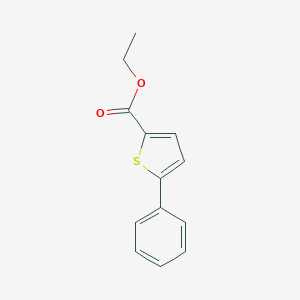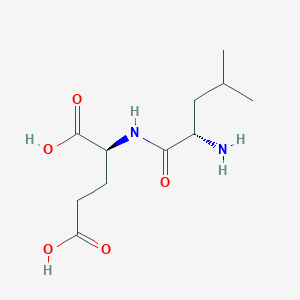
4-Pregnene-3,20-diol
Descripción general
Descripción
4-Pregnene-3,20-diol is a steroid compound that belongs to the class of pregnanes. It is characterized by the presence of hydroxyl groups at the 3rd and 20th positions of the pregnane skeleton. This compound is significant in various biological processes and has been studied extensively for its role in steroid metabolism and its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Pregnene-3,20-diol typically involves the reduction of 4-Pregnene-3,20-dione. One common method is the catalytic hydrogenation of 4-Pregnene-3,20-dione using palladium on carbon as a catalyst under hydrogen gas. This reaction selectively reduces the keto groups to hydroxyl groups, yielding this compound.
Industrial Production Methods: Industrial production of this compound often involves microbial transformation processes. Microorganisms such as certain strains of bacteria and fungi can convert precursor steroids into this compound through enzymatic reactions. These biotransformation processes are advantageous due to their specificity and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 4-Pregnene-3,20-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: Further reduction can lead to the formation of saturated derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or pyridinium chlorochromate are commonly used.
Reduction: Catalysts like palladium on carbon or sodium borohydride are employed.
Substitution: Reagents like tosyl chloride or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: 4-Pregnene-3,20-dione
Reduction: 5α-Pregnane-3,20-diol
Substitution: Various ester or ether derivatives
Aplicaciones Científicas De Investigación
4-Pregnene-3,20-diol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other steroid compounds.
Biology: Studies focus on its role in steroid metabolism and its effects on cellular processes.
Medicine: It has potential therapeutic applications in hormone replacement therapy and the treatment of certain endocrine disorders.
Industry: It is used in the production of steroid-based pharmaceuticals and as a precursor for the synthesis of other bioactive compounds.
Mecanismo De Acción
The mechanism of action of 4-Pregnene-3,20-diol involves its interaction with steroid hormone receptors. It can act as a ligand for these receptors, modulating their activity and influencing gene expression. The compound’s effects are mediated through pathways involving the activation or inhibition of specific enzymes and transcription factors.
Comparación Con Compuestos Similares
- 4-Pregnene-3,20-dione
- 5α-Pregnane-3,20-diol
- 4-Androstene-17β-ol-3-one
- 1,3,5(10)-Estratriene-3,17β-diol
Comparison: 4-Pregnene-3,20-diol is unique due to its specific hydroxylation pattern, which influences its biological activity and chemical reactivity. Compared to 4-Pregnene-3,20-dione, it has reduced keto groups, making it less reactive towards oxidation but more suitable for reduction and substitution reactions. Its structural similarity to other pregnanes and androstane derivatives allows it to serve as a versatile intermediate in steroid synthesis.
Propiedades
IUPAC Name |
(3R,8S,9S,10R,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12-13,15-19,22-23H,4-11H2,1-3H3/t13-,15+,16-,17+,18-,19-,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMZAHKIAAJREF-MZQZJKNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCC2C1(CCC3C2CCC4=CC(CCC34C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C[C@@H](CC[C@]34C)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80935806 | |
| Record name | Pregn-4-ene-3,20-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80935806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15780-16-2 | |
| Record name | 4-Pregnene-3alpha,20alpha-diol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015780162 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pregn-4-ene-3,20-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80935806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4,6-Dibromobenzo[d]thiazol-2-amine](/img/structure/B99045.png)













